molecular formula C9H14F3NO4 B3183452 Boc-2-amino-4,4,4-trifluorobutyric acid CAS No. 544479-61-0

Boc-2-amino-4,4,4-trifluorobutyric acid

Cat. No.: B3183452
CAS No.: 544479-61-0
M. Wt: 257.21 g/mol
InChI Key: UCUKFQMRNHNNQY-UHFFFAOYSA-N
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Description

Boc-2-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative widely used in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and three fluorine atoms attached to the butyric acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in synthetic chemistry, medicinal chemistry, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2-amino-4,4,4-trifluorobutyric acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving cleanroom conditions and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the trifluoromethyl group.

    Deprotection: Free 2-amino-4,4,4-trifluorobutyric acid.

Scientific Research Applications

Boc-2-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyestuffs, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-amino-4,4,4-trifluorobutyric acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and selective reactivity, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKFQMRNHNNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544479-61-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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